molecular formula C17H14N2OS B5291512 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide

Cat. No. B5291512
M. Wt: 294.4 g/mol
InChI Key: NVMIMRBJVVNZFD-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide, also known as CMET or Compound 1, is a novel small molecule inhibitor of c-Met kinase. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various types of cancer, including lung, gastric, and liver cancer.

Mechanism of Action

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide inhibits c-Met kinase by binding to the ATP binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in tumor growth and survival. By inhibiting c-Met kinase, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide also blocks the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to modulate the immune system, which may enhance its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide is its high potency and selectivity for c-Met kinase, which makes it a promising drug candidate for the treatment of cancer. However, one limitation is its poor solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.

Future Directions

There are several future directions for the development of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another direction is the development of new formulations or prodrugs of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide that improve its solubility and bioavailability. Finally, further studies are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide in clinical trials.

Synthesis Methods

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide involves several steps, including the preparation of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-yn-1-amine to yield N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and proliferation of cancer cells by targeting c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and progression. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMIMRBJVVNZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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